Cas no 915087-27-3 (Depyridinyl Phenyl Apalutamide)

Depyridinyl Phenyl Apalutamide structure
915087-27-3 structure
Produktname:Depyridinyl Phenyl Apalutamide
CAS-Nr.:915087-27-3
MF:C22H16F4N4O2S
MW:476.446657180786
CID:1964449
PubChem ID:11957756

Depyridinyl Phenyl Apalutamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
    • AGN-PC-00IQXK
    • CHEMBL1082410
    • RD 162
    • PB21237
    • 4-[7-(4-CYANO-3-TRIFLUOROMETHYL-PHENYL)-8-OXO-6-THIOXO-5,7-DIAZA-SPIRO[3.4]OCT-5-YL]-2-FLUORO-N-METHYL-BENZAMIDE
    • 4-[7-[4-Cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide (ACI)
    • N-Methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide
    • 4-[7-[4-Cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide
    • BCP27723
    • RD162;RD-162
    • RD162
    • AKOS027338696
    • CS-0034409
    • DTXSID301337376
    • NCGC00263137-01
    • 915087-27-3
    • Benzamide, 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methyl-
    • N-methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diaza-spiro[3.4]oct-5-yl]-2-fluorobenzamide
    • RD-162
    • TS-08197
    • HY-111145
    • SCHEMBL547156
    • DA-57363
    • 5ZE6THH5VF
    • SMR004701383
    • NCGC00263137-02
    • Depyridinyl Phenyl Apalutamide
    • MLS006010318
    • MDL: MFCD17392574
    • Inchi: 1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)
    • InChI-Schlüssel: JPQFGMYHKSKKGW-UHFFFAOYSA-N
    • Lächelt: N#CC1C(C(F)(F)F)=CC(N2C(=S)N(C3C=C(F)C(C(NC)=O)=CC=3)C3(CCC3)C2=O)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 476.09300959g/mol
  • Monoisotopenmasse: 476.09300959g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 33
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 883
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topologische Polaroberfläche: 109Ų

Experimentelle Eigenschaften

  • Dichte: 1.55

Depyridinyl Phenyl Apalutamide Sicherheitsinformationen

  • Lagerzustand:(BD448290)

Depyridinyl Phenyl Apalutamide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci8156-5mg
RD162
915087-27-3 98%
5mg
¥1328.00 2023-09-09
Chemenu
CM139720-250mg
4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide
915087-27-3 97%
250mg
$1122 2021-08-05
Axon Medchem
1532-25 mg
RD 162
915087-27-3 98%
25mg
€500.00 2023-07-10
TRC
D356845-1mg
Depyridinyl Phenyl Apalutamide
915087-27-3
1mg
$ 106.00 2023-09-07
TRC
D356845-2.5mg
Depyridinyl Phenyl Apalutamide
915087-27-3
2.5mg
$ 236.00 2023-09-07
Axon Medchem
1532-5 mg
RD 162
915087-27-3 98%
5mg
€125.00 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci8156-10mg
RD162
915087-27-3 98%
10mg
¥2380.00 2023-09-09
1PlusChem
1P00H1TH-10mg
N-Methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide
915087-27-3 99%
10mg
$313.00 2025-02-27
MedChemExpress
HY-111145-10mg
RD162
915087-27-3 99.69%
10mg
¥2500 2024-07-20
MedChemExpress
HY-111145-1mg
RD162
915087-27-3 99.69%
1mg
¥500 2024-07-20

Depyridinyl Phenyl Apalutamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Water ;  15 min, 21 °C; 1 h, 21 °C
2.1 Solvents: Dimethylformamide ;  16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux; reflux → 21 °C
Referenz
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Chromium trioxide ,  Periodic acid Solvents: Acetonitrile ;  1 h, rt
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  -5 °C; 1 h, -5 °C
2.2 1 h, -5 °C
3.1 Reagents: Acetic acid ,  Iron Solvents: Ethyl acetate ;  1 h, reflux
4.1 Solvents: Acetic acid ,  Water ;  24 h, 80 °C
5.1 Solvents: Dimethylformamide ;  16 h, 80 °C
5.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux; reflux → 21 °C
Referenz
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  16 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux; reflux → 21 °C
Referenz
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Acetic acid ,  Water ;  24 h, 80 °C
2.1 Solvents: Dimethylformamide ;  16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux; reflux → 21 °C
Referenz
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Iron Solvents: Ethyl acetate ;  1 h, reflux
2.1 Solvents: Acetic acid ,  Water ;  24 h, 80 °C
3.1 Solvents: Dimethylformamide ;  16 h, 80 °C
3.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux; reflux → 21 °C
Referenz
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  -5 °C; 1 h, -5 °C
1.2 1 h, -5 °C
2.1 Reagents: Acetic acid ,  Iron Solvents: Ethyl acetate ;  1 h, reflux
3.1 Solvents: Acetic acid ,  Water ;  24 h, 80 °C
4.1 Solvents: Dimethylformamide ;  16 h, 80 °C
4.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux; reflux → 21 °C
Referenz
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Depyridinyl Phenyl Apalutamide Raw materials

Depyridinyl Phenyl Apalutamide Preparation Products

Depyridinyl Phenyl Apalutamide Verwandte Literatur

Empfohlene Lieferanten
atkchemica
(CAS:915087-27-3)Depyridinyl Phenyl Apalutamide
CL6205
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:915087-27-3)Depyridinyl Phenyl Apalutamide
A915782
Reinheit:99%
Menge:50mg
Preis ($):467.0